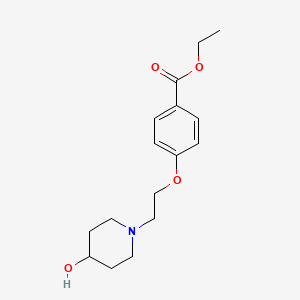

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate

Vue d'ensemble

Description

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various ethyl benzoate derivatives, which can provide insights into the general class of compounds to which Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate belongs. These compounds are of interest due to their potential biological activities and their structural properties, which can be tailored by modifying the substituents on the benzene ring or the ester group .

Synthesis Analysis

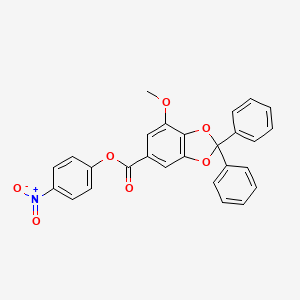

The synthesis of related compounds involves the formation of ester linkages and the introduction of various substituents to the benzene ring. For instance, the synthesis of potential metabolites of a related ethyl benzoate compound involved the use of stereospecific oxidizing reagents and conditions, such as SeO2 and Clorox bleach, to introduce different functional groups to the benzopyran moiety . Another compound, designed as an anti-juvenile hormone agent, was prepared by attaching a 4-ethoxycarbonyl group to the benzene ring, which was crucial for its biological activity . These methods could potentially be adapted for the synthesis of Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate by substituting the appropriate functional groups.

Molecular Structure Analysis

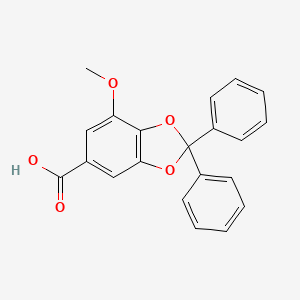

The molecular structure of ethyl benzoate derivatives is often determined using techniques such as single-crystal X-ray crystallography. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the compound's stability . Similarly, the molecular stacking and conformation of another derivative were established based on crystallographic data, which also highlighted the influence of alkyl chain length on mesogenic behaviors . These findings suggest that the molecular structure of Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate could also exhibit specific conformational features and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoate derivatives can vary depending on the substituents present. The papers describe the synthesis of compounds with different reactive groups, such as the transformation of enyne derivatives into ethane derivatives via hydrogenation . This indicates that the chemical reactions involving Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate would depend on the functional groups attached to the piperidine and benzoate moieties, which could affect its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Optical Properties :

- Schiff base compounds derived from ethyl-4-amino benzoate, including Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate(EHB), have been synthesized and studied for their nonlinear refractive index (NRI) and optical limiting (OL) properties, suggesting potential use in optical limiters (Abdullmajed et al., 2021).

Structural Studies :

- The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, has been determined through X-ray crystallography, indicating its potential for further chemical applications and studies (Manolov et al., 2012).

Potential Metabolites Synthesis :

- Research on synthesizing potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, a structurally similar compound, has been conducted, which is important for understanding its metabolic pathways (Sunthankar et al., 1993).

Biological Activity Studies :

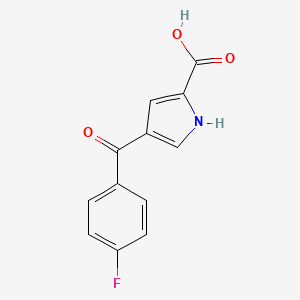

- Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, structurally similar to the queried compound, has been studied for its anti-juvenile hormone activity, impacting insect development and metamorphosis (Ishiguro et al., 2003).

Hydrogen-bonded Supramolecular Structures :

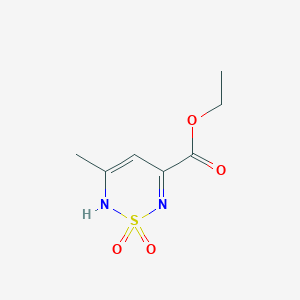

- The hydrogen-bonded supramolecular structures of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been analyzed, which could be relevant for the design of new materials or pharmaceuticals (Portilla et al., 2007).

Fluorinated Monomers for Liquid Crystals :

- Studies on fluorinated monomers containing ethyl 4-[4-(allyloxy)phenyl]benzoates have shown their potential to exhibit high smectogen properties, relevant for materials science and liquid crystal technology (Bracon et al., 2000).

Nonlinear Optical Properties :

- The nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated, suggesting potential applications in NLO materials (Kiven et al., 2023).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-20-16(19)13-3-5-15(6-4-13)21-12-11-17-9-7-14(18)8-10-17/h3-6,14,18H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXIGWAZBJFECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCN2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594785 | |

| Record name | Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate | |

CAS RN |

937601-92-8 | |

| Record name | Ethyl 4-[2-(4-hydroxy-1-piperidinyl)ethoxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)